2,3-Epoxy-1-(1-ethoxyethoxy)propane

Catalog No.
S786705
CAS No.
4416-85-7
M.F
C7H14O3
M. Wt
146.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Epoxy-1-(1-ethoxyethoxy)propane

CAS Number

4416-85-7

Product Name

2,3-Epoxy-1-(1-ethoxyethoxy)propane

IUPAC Name

2-(1-ethoxyethoxymethyl)oxirane

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C7H14O3/c1-3-8-6(2)9-4-7-5-10-7/h6-7H,3-5H2,1-2H3

InChI Key

LKOYNWCKHRXSKP-UHFFFAOYSA-N

SMILES

CCOC(C)OCC1CO1

Canonical SMILES

CCOC(C)OCC1CO1

Complexation with Metal Ions:

,3-Epoxy-1-(1-ethoxyethoxy)propane has been investigated for its ability to form stable complexes with various metal ions. Studies have shown that it can complex with metal ions like cadmium(II), copper(II), and nickel(II) [1]. These complexes exhibit potential applications in areas such as catalysis, separation science, and material science [1].

Source

[1] EAA41685 | 4416-85-7 | 2,3-Epoxy-1-(1-ethoxyethoxy)propane,

Cationic Polymerization:

,3-Epoxy-1-(1-ethoxyethoxy)propane can undergo cationic polymerization, a process where a positively charged initiator triggers the formation of long, chain-like molecules. This property allows it to be used as a starting material for the synthesis of various polymers with potential applications in areas like coatings, adhesives, and drug delivery [2].

Source

[2] 2,3-Epoxy-1-(1-ethoxyethoxy)propane - [E8608],

Other Potential Applications:

While research on 2,3-Epoxy-1-(1-ethoxyethoxy)propane is still ongoing, its unique properties suggest potential applications in other areas beyond complexation and polymerization. These include:

  • Flame retardants: Due to the presence of the epoxy group, the molecule may have flame-retardant properties [3].
  • Lubricant additives: The ethoxy groups might contribute to lubricating properties [3].
  • Solvents: The molecule's solubility in various organic solvents makes it a potential candidate for use in various applications requiring specific solvents [3].

2,3-Epoxy-1-(1-ethoxyethoxy)propane is classified as an epoxide, a three-membered cyclic ether known for its high reactivity due to the strained ring structure. The compound is a colorless liquid that is typically insoluble in water but can dissolve in organic solvents. Its structure features an epoxy group at the 2,3 positions of a propane backbone, along with an ethoxyethoxy substituent that enhances its solubility and reactivity .

Involving 2,3-Epoxy-1-(1-ethoxyethoxy)propane include:

  • Ring-opening Reactions: The epoxide ring can undergo nucleophilic attack by various nucleophiles, leading to the formation of diols or other derivatives.
  • Polymerization: Under certain conditions, such as heat or the presence of catalysts, this compound can polymerize. This process can be vigorous and may lead to the formation of complex polymeric structures .
  • Reactions with Acids and Bases: The compound reacts with strong acids and bases, which can facilitate ring-opening or other transformations .

The synthesis of 2,3-Epoxy-1-(1-ethoxyethoxy)propane typically involves:

  • Epoxidation Reactions: This can be achieved through the reaction of alkenes with peracids or other oxidizing agents.
  • Etherification: The introduction of the ethoxyethoxy group may involve etherification reactions using appropriate alcohols and alkyl halides under acidic conditions .

The applications of 2,3-Epoxy-1-(1-ethoxyethoxy)propane span various fields:

  • Chemical Intermediates: It serves as a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals.
  • Polymer Chemistry: Due to its ability to polymerize, it is explored for use in creating new materials with specific properties.
  • Metal Complexation: The compound can form stable complexes with metal ions, which may have implications in catalysis and materials science .

Interaction studies involving 2,3-Epoxy-1-(1-ethoxyethoxy)propane are crucial for understanding its behavior in biological systems and its potential toxicological effects. Epoxides generally have a propensity to react with nucleophiles such as glutathione or proteins, which may lead to modifications that impact cellular functions. Further research is needed to delineate these interactions explicitly for this compound.

Several compounds share structural similarities with 2,3-Epoxy-1-(1-ethoxyethoxy)propane. Here are some notable examples:

Compound NameStructure TypeKey Features
1,2-EpoxypropaneEpoxideSimple epoxide used as a precursor
1,2-Epoxy-3-methylbutaneEpoxideSimilar reactivity; branched structure
2-Methyl-2-(1-methylethyl)oxiraneEpoxideContains a methyl group; differing reactivity

Uniqueness of 2,3-Epoxy-1-(1-ethoxyethoxy)propane

What sets 2,3-Epoxy-1-(1-ethoxyethoxy)propane apart from these similar compounds is its specific substitution pattern that includes an ethoxyethoxy group. This feature not only influences its solubility but also alters its reactivity profile compared to simpler epoxides. The presence of this substituent may enhance interactions in biological systems and provide unique pathways for chemical transformations.

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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